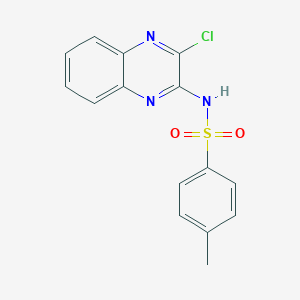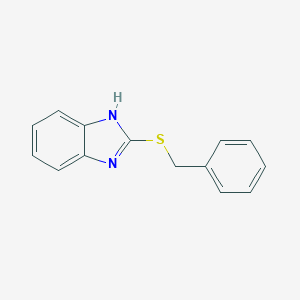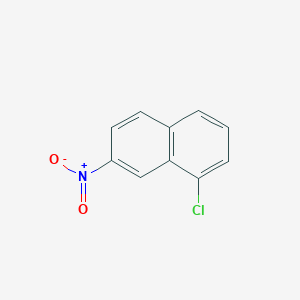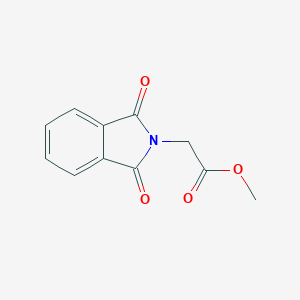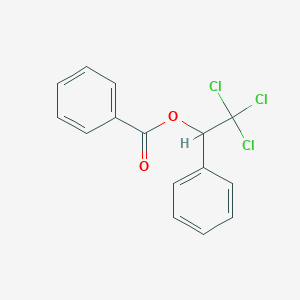
2,2,2-Trichloro-1-phenylethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-phenylethyl benzoate, also known as triclosan, is a widely used synthetic antimicrobial agent. It was first synthesized in the 1960s and has since been used in a variety of products, including soaps, toothpaste, and cosmetics. Triclosan has been the subject of much scientific research due to its potential health and environmental effects.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-phenylethyl benzoate involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the final step of fatty acid synthesis. By inhibiting ENR, 2,2,2-Trichloro-1-phenylethyl benzoate prevents the synthesis of fatty acids, which are essential for bacterial cell membrane formation and growth.
Biochemical and Physiological Effects
Triclosan has been shown to have a variety of biochemical and physiological effects. It has been found to disrupt the endocrine system by interfering with hormone signaling pathways. Triclosan has also been shown to have cytotoxic effects on human cells and to induce oxidative stress. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment and has been detected in human breast milk, urine, and blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclosan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Triclosan is also highly effective at inhibiting bacterial growth, making it a useful tool for studying the effects of antimicrobial agents on microbial communities. However, 2,2,2-Trichloro-1-phenylethyl benzoate has some limitations for lab experiments. It has been shown to have cytotoxic effects on human cells, which may limit its use in certain experiments. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment, which may limit its use in studies of environmental toxicity.
Direcciones Futuras
There are several future directions for research on 2,2,2-Trichloro-1-phenylethyl benzoate. One area of research is the development of alternative antimicrobial agents that do not have the potential health and environmental effects of 2,2,2-Trichloro-1-phenylethyl benzoate. Another area of research is the study of the long-term effects of 2,2,2-Trichloro-1-phenylethyl benzoate exposure on human health and the environment. Finally, research is needed to better understand the mechanisms of action of 2,2,2-Trichloro-1-phenylethyl benzoate and its effects on microbial communities.
Métodos De Síntesis
Triclosan is synthesized by the reaction of 2,4,4-trichloro-2-hydroxydiphenyl ether with ethyl chloroformate in the presence of a base. The resulting product is then treated with benzoic acid to form 2,2,2-trichloro-1-phenylethyl benzoate.
Aplicaciones Científicas De Investigación
Triclosan has been used extensively in scientific research due to its antimicrobial properties. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses. Triclosan has also been used as a tool to study the effects of antimicrobial agents on microbial communities.
Propiedades
Número CAS |
31644-71-0 |
|---|---|
Nombre del producto |
2,2,2-Trichloro-1-phenylethyl benzoate |
Fórmula molecular |
C15H11Cl3O2 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-phenylethyl) benzoate |
InChI |
InChI=1S/C15H11Cl3O2/c16-15(17,18)13(11-7-3-1-4-8-11)20-14(19)12-9-5-2-6-10-12/h1-10,13H |
Clave InChI |
CDFHHEIBQKAUJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2 |
Otros números CAS |
31644-71-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




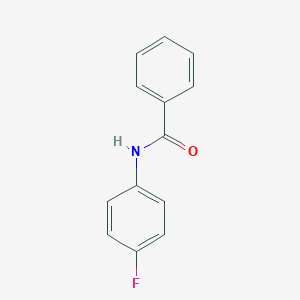
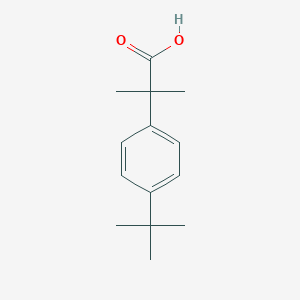


![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
